Isostearyl palmitate
Overview
Description
Isostearyl palmitate is an ester formed from isostearyl alcohol and palmitic acid. It is widely used in the cosmetics industry as an emollient and binding agent, imparting a lightweight, silky feel to formulations . This compound is valued for its ability to enhance the texture and stability of cosmetic products, making them more appealing to consumers.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isostearyl palmitate is synthesized through the esterification reaction between isostearyl alcohol and palmitic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure the removal of water, which is a byproduct of the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid catalyst. The mixture is heated and stirred continuously to ensure complete reaction. After the reaction is complete, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and byproducts .
Chemical Reactions Analysis
Types of Reactions: Isostearyl palmitate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of isostearyl alcohol and palmitic acid. Transesterification involves the exchange of the ester group with another alcohol, leading to the formation of different esters .
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide), heat.
Transesterification: Alcohol (e.g., methanol, ethanol), acid or base catalyst (e.g., sulfuric acid, sodium methoxide), heat.
Major Products Formed:
Hydrolysis: Isostearyl alcohol and palmitic acid.
Transesterification: New esters depending on the alcohol used in the reaction.
Scientific Research Applications
Isostearyl palmitate has a wide range of applications in scientific research and industry:
Chemistry:
- Used as a model compound in studies of esterification and transesterification reactions.
- Investigated for its properties as a lubricant and plasticizer in polymer chemistry .
Biology:
- Studied for its role in enhancing the delivery of active ingredients in topical formulations.
- Used in research on skin barrier function and moisturization .
Medicine:
- Explored for its potential in drug delivery systems, particularly in topical and transdermal applications.
- Investigated for its biocompatibility and safety in pharmaceutical formulations .
Industry:
- Widely used in the cosmetics industry as an emollient and binding agent in products such as lotions, creams, and lipsticks.
- Employed in the formulation of sunscreens and other personal care products for its ability to improve texture and spreadability .
Mechanism of Action
Isostearyl palmitate exerts its effects primarily through its emollient properties. It forms a thin, non-greasy layer on the skin, which helps to reduce water loss and improve skin hydration. This occlusive effect enhances the skin’s barrier function and provides a smooth, silky feel. The compound’s molecular structure allows it to interact with the lipid bilayers in the stratum corneum, helping to maintain the skin’s integrity and moisture balance .
Comparison with Similar Compounds
Isostearyl palmitate can be compared with other esters used in cosmetics, such as:
Isopropyl myristate: Similar in function but has a lighter feel and is more volatile.
Ethylhexyl palmitate: Provides a similar emollient effect but has a different molecular structure, leading to variations in texture and absorption.
Stearyl palmitate: Offers similar benefits but is more solid at room temperature, making it suitable for different types of formulations
Uniqueness: this compound is unique in its ability to provide a lightweight, non-greasy feel while still offering excellent emollient properties. Its molecular structure allows for better interaction with skin lipids, making it particularly effective in enhancing the texture and stability of cosmetic products .
Properties
IUPAC Name |
16-methylheptadecyl hexadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H68O2/c1-4-5-6-7-8-9-10-12-16-19-22-25-28-31-34(35)36-32-29-26-23-20-17-14-11-13-15-18-21-24-27-30-33(2)3/h33H,4-32H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMYFBLRCRWESN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H68O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70222898 | |
Record name | Hexadecanoic acid, isooctadecyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70222898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72576-80-8 | |
Record name | Hexadecanoic acid, isooctadecyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072576808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexadecanoic acid, isooctadecyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70222898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isooctadecyl palmitate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.723 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOSTEARYL PALMITATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EHU0R7ER1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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